Cas no 58381-22-9 (Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate)
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
- 58381-22-9
- DTXSID40660480
- Diethyl4-nitro-1H-pyrazole-3,5-dicarboxylate
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- Inchi: 1S/C9H11N3O6/c1-3-17-8(13)5-7(12(15)16)6(11-10-5)9(14)18-4-2/h3-4H2,1-2H3,(H,10,11)
- InChI Key: BNKGKENZSQGCHY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C(C(=O)OCC)=NN1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 257.06483
- Monoisotopic Mass: 257.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127A^2
- XLogP3: 1.1
Experimental Properties
- PSA: 124.42
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002456-5g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 95% | 5g |
$1035.15 | 2023-09-01 | |
| Alichem | A049002456-10g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 95% | 10g |
$1353.40 | 2023-09-01 | |
| Alichem | A049002456-25g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 95% | 25g |
$2556.72 | 2023-09-01 | |
| Chemenu | CM188111-1g |
diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM188111-1g |
diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 95% | 1g |
$521 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626592-1g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 98% | 1g |
¥4627.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626592-5g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 98% | 5g |
¥9912.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626592-10g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 98% | 10g |
¥13216.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626592-25g |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
58381-22-9 | 98% | 25g |
¥23786.00 | 2024-05-07 |
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Overview
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS No. 58381-22-9) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and carboxylate groups. The pyrazole core is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications. The presence of the nitro group introduces electron-withdrawing properties, while the dicarboxylate groups provide opportunities for further functionalization and reactivity.
Recent studies have highlighted the potential of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate in the development of advanced materials. Researchers have explored its use as a precursor for the synthesis of pyrazole-based polymers, which exhibit excellent thermal stability and mechanical properties. These polymers have found applications in high-performance composites and lightweight structural materials. Furthermore, the compound's ability to undergo various substitution reactions has made it a valuable intermediate in the synthesis of bioactive molecules.
The synthesis of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves multi-step processes that include nitration and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of transition metal catalysts has been reported to enhance the yield and purity of the compound during its preparation.
In terms of applications, Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate has shown promise in the field of electrochemistry. Its ability to act as an electron-deficient aromatic system makes it a suitable candidate for use in organic electronics. Researchers have investigated its potential as an active layer material in organic field-effect transistors (OFETs), where it demonstrates good charge transport properties. Additionally, the compound has been explored as a building block for constructing supramolecular assemblies, which are essential components in nanotechnology.
Recent research has also focused on the biological activity of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, suggesting its potential use in pharmaceutical applications. However, further investigations are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical use.
From an environmental perspective, the stability and biodegradability of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate have been evaluated to ensure its safe handling and disposal. Results indicate that under controlled conditions, the compound undergoes gradual degradation without releasing harmful byproducts. This information is crucial for industries involved in its production and application.
In conclusion, Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS No. 58381-22-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on advanced materials, electronics, and pharmaceuticals. As ongoing studies continue to uncover new properties and uses for this compound, its significance in modern chemistry is expected to grow further.
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